molecular formula C13H9ClF3NO B1329134 4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline CAS No. 946698-00-6

4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329134
CAS No.: 946698-00-6
M. Wt: 287.66 g/mol
InChI Key: QVOLGZRLNPPURH-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline (CAS 1234390-92-1) is a significant aniline derivative and a versatile chemical intermediate in organic synthesis and pharmaceutical research. Its structure, featuring a 2-chlorophenoxy group and a trifluoromethyl-substituted aniline, makes it a valuable scaffold for constructing more complex molecules. This compound serves as a key precursor in the development of potential therapeutic agents, particularly as a building block for compounds that target protein kinases. Research indicates its application in the synthesis of novel, selective inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) family, which is a prominent target in oncology for various cancers. The presence of the trifluoromethyl group is often leveraged to enhance a compound's metabolic stability, lipophilicity, and binding affinity. As a high-purity intermediate, it is essential for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-chlorophenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOLGZRLNPPURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

One of the primary methods to prepare 4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline involves catalytic hydrogenation of corresponding nitro compounds. For example, 2-trifluoromethyl-4-chloronitrobenzene can be hydrogenated in the presence of palladium on activated carbon catalyst under mild hydrogen pressure (0.2 bar) and controlled temperature (20–75 °C). The reaction is typically carried out in methanol or aqueous methanol with sodium hydroxide as an acid acceptor to facilitate reduction to the aniline derivative. The process yields high purity product (up to 98.7%) with yields ranging from 81% to 95% theoretical.

Parameter Typical Conditions Outcome
Catalyst 5% Pd on activated carbon Efficient hydrogenation
Solvent Methanol, aqueous methanol Good solubility and reaction medium
Temperature 20–75 °C Controlled to avoid side reactions
Hydrogen Pressure Up to 0.2 bar Mild pressure for safety and selectivity
Acid Acceptor Sodium hydroxide, tertiary amines Neutralizes formed acids
Yield 81–95% theoretical High yield and purity

This method is industrially scalable and allows for continuous hydrogenation processes, optimizing throughput and minimizing by-products.

Reductive Dechlorination and Amination

Another approach involves reductive dechlorination of 2-trifluoromethyl-4-chloroaniline or its nitro analogs. The process uses hydrogen gas in the presence of catalysts and acid acceptors such as alkali hydroxides or tertiary amines. The reaction can be performed in various inert solvents including alcohols (methanol, ethanol), ethers (tetrahydrofuran), or even the product itself as solvent. The acid acceptor is used in stoichiometric or excess amounts to maintain reaction efficiency. This method allows selective removal of chlorine substituents and formation of the desired aniline compound.

Multi-Step Synthesis via Acylation and Condensation

A more complex synthetic route involves initial acylation of aminophenol derivatives followed by condensation with chlorotrifluoromethyl benzene derivatives. For example, 3-fluoro-4-aminophenol is acylated with organic acid anhydrides (e.g., acetic anhydride) to form acetoamidophenol intermediates. These intermediates then undergo condensation with 3,4-dichloro-trifluoromethyl benzene in polar solvents (DMF, DMSO) under basic conditions (KOH, NaOH) at 110–160 °C. Subsequent acidolysis and neutralization steps yield the target aniline compound. This method is characterized by mild reaction conditions, high total yield (above 90%), and suitability for industrial scale-up with low environmental impact.

Step Reagents/Conditions Purpose Yield/Notes
Acylation Aminophenol + acetic anhydride, 10–20 °C, 2–5 h Protect amino group High selectivity
Condensation Acetoamidophenol + dichloro-trifluoromethyl benzene, KOH, 110–160 °C, 3–6 h Introduce phenoxy linkage High conversion
Acidolysis & Neutralization HCl or H2SO4, 40–90 °C, 3–6 h + NaOH, 10–20 °C Remove protecting group, finalize aniline High purity, 90%+ yield
Method Key Reagents/Conditions Advantages Typical Yield (%) Industrial Suitability
Catalytic Hydrogenation Pd/C catalyst, H2, methanol, NaOH, 20–75 °C High purity, mild conditions 81–95 High
Reductive Dechlorination H2, catalysts, acid acceptors, alcohol solvents Selective dechlorination High High
Nucleophilic Aromatic Substitution 2-Chlorophenol, K2CO3, DMF, elevated temp Direct phenoxy introduction Good Moderate to High
Acylation-Condensation-Acidolysis Aminophenol, acid anhydride, dichloro-trifluoromethyl benzene, KOH, acid, base Mild conditions, high yield, scalable >90 High
  • The catalytic hydrogenation method is well-documented for its efficiency and selectivity, with the ability to control reaction temperature and pressure to minimize side reactions and maximize yield.

  • The use of acid acceptors such as sodium hydroxide or tertiary amines is critical in maintaining reaction pH and facilitating reductive dechlorination steps.

  • Nucleophilic aromatic substitution reactions require careful control of temperature and solvent choice to ensure complete substitution without degradation of sensitive trifluoromethyl groups.

  • The multi-step acylation-condensation approach offers a robust synthetic route with mild reaction conditions and environmentally friendly profiles, suitable for large-scale industrial production.

  • The choice of solvents (methanol, ethanol, DMF, DMSO) and bases (KOH, NaOH, K2CO3) significantly influences reaction rates and product purity.

The preparation of this compound is achieved through several well-established synthetic routes, primarily involving catalytic hydrogenation of nitro precursors, reductive dechlorination, nucleophilic aromatic substitution, and multi-step acylation-condensation sequences. Each method offers distinct advantages in terms of yield, purity, scalability, and environmental impact. Industrial processes favor catalytic hydrogenation and multi-step synthesis due to their efficiency and adaptability to continuous production. The detailed reaction conditions and reagent choices are critical to optimizing the synthesis of this important compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., NaOH, KOH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Applications in Pharmaceuticals

4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline has shown promising results in pharmaceutical research:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. For instance, it has been tested against various pathogens, demonstrating effective inhibition at low concentrations.

Table 1: Antimicrobial Activity

PathogenEC50 (µg/mL)
Sclerotinia sclerotiorum0.28 - 11.4
Phytophthora capsici15.6 - 36.9

The biological activity is attributed to its ability to disrupt essential cellular processes in microorganisms, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

In agriculture, this compound is being explored as an effective fungicide due to its antifungal properties:

  • Fungicidal Efficacy : Research indicates that derivatives incorporating this compound can enhance fungicidal activity against plant pathogens such as Pseudoperonspora cubensis, achieving complete inhibition at specific concentrations.

Case Study: Cinnamide Derivatives

A study highlighted the incorporation of this compound into cinnamide derivatives, which resulted in enhanced fungicidal activity against Sclerotinia sclerotiorum and Pseudoperonspora cubensis. Compounds featuring both this compound and a chiral moiety achieved 100% inhibition at a concentration of 400 μg/mL, showcasing its potential in agricultural applications.

Case Studies in Drug Development

  • Antitubercular Activity : Research has shown that compounds related to this compound can inhibit Mycobacterium tuberculosis. This finding suggests potential repurposing for treating resistant strains of tuberculosis.
  • Triazine-Based Antifungal Agents : The compound serves as a nucleophilic reagent in synthesizing novel triazine-based antifungal agents. These newly synthesized compounds have demonstrated promising antifungal activity against various fungi, indicating the compound's versatility in creating effective agricultural solutions.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances electrophilicity and resistance to metabolic degradation, critical in pesticidal activity .
  • Substituent Position: Chlorine at the 2-position (as in the target compound) vs.
  • Phenoxy vs. Direct Halogenation: The 2-chlorophenoxy group in the target compound introduces a bulkier substituent compared to direct chloro substitution (), likely influencing solubility and intermolecular interactions .

Biological Activity

4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and herbicidal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula: C13H9ClF3NO
  • Molecular Weight: 287.67 g/mol
  • Chemical Structure: The compound features a chlorophenoxy group and a trifluoromethyl group attached to an aniline backbone, which enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies demonstrated its ability to inhibit cell proliferation in several types of cancer, including breast and prostate cancer.

Case Study: Inhibition of Cancer Cell Lines
In a comparative study, the compound was tested against multiple cancer cell lines, showing promising results:

  • MCF-7 (Breast Cancer): IC50 = 15 µM
  • PC-3 (Prostate Cancer): IC50 = 18 µM
  • HCT116 (Colon Cancer): IC50 = 20 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties, particularly in agricultural applications. Its effectiveness against certain weed species makes it a candidate for use as a selective herbicide.

Table 2: Herbicidal Effectiveness Against Weeds

Weed SpeciesEffective Concentration (EC)
Amaranthus retroflexus100 g/ha
Chenopodium album150 g/ha
Setaria viridis200 g/ha

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular proteins.

  • Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Anticancer Mechanism: It is believed to modulate signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of anti-apoptotic proteins.
  • Herbicidal Mechanism: The compound inhibits key enzymes involved in plant growth regulation, leading to stunted growth or death of target weeds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chlorophenoxy)-2-(trifluoromethyl)aniline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl halides and boronic esters. For instance, coupling 2-chlorophenol derivatives with trifluoromethyl-substituted aniline precursors under nitrogen atmosphere at 80–110°C yields the target compound . Purification via C18 reverse-phase chromatography (acetonitrile/water with 0.03% formic acid) enhances purity, as demonstrated in analogous syntheses .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in a dark, inert atmosphere (argon/nitrogen) at –20°C to minimize photodegradation and hydrolysis. This aligns with protocols for structurally similar fluorinated anilines, which are prone to decomposition under light or moisture .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use LCMS (e.g., m/z [M+H]+ analysis) and HPLC (C18 columns, acetonitrile/water mobile phases) for identity confirmation and purity assessment. Retention times (e.g., ~0.81–1.32 minutes under SQD-FA05 conditions) and isotopic patterns aid in distinguishing fluorinated byproducts .

Advanced Research Questions

Q. How does this compound interact with biological targets such as tubulin or GABA receptors?

  • Methodological Answer : Computational docking studies using α/β-tubulin models (e.g., PDB: 1JFF) can predict binding to the dinitroaniline site, a mechanism observed in antiparasitic agents . For GABA receptor antagonism, competitive binding assays with [³H]EBOB in insect cell membranes validate noncompetitive inhibition, as seen in Broflanilide metabolites .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 89% vs. lower yields)?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., 1.05 eq N-bromosuccinimide for bromination) and solvent choice (DMF vs. ethyl acetate). Lower yields may stem from incomplete purification; silica gel chromatography (ethyl acetate/petroleum ether) improves recovery, as shown in analogous brominated aniline syntheses .

Q. What strategies enhance the compound’s bioactivity in pesticide design?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the para position to improve metabolic stability. Structure-activity relationship (SAR) studies on Broflanilide derivatives highlight the importance of fluorinated substituents for GABA receptor affinity .

Q. How can environmental degradation products of this compound be identified?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to track defluorination or hydroxylation byproducts. Ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) quantify environmental risks, as recommended for fluorinated agrochemicals .

Q. What computational methods predict metabolic pathways for this compound?

  • Methodological Answer : Apply in silico tools like MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on cytochrome P450-mediated oxidation (e.g., CYP3A4) and glutathione conjugation, critical for detoxification pathways in mammals .

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